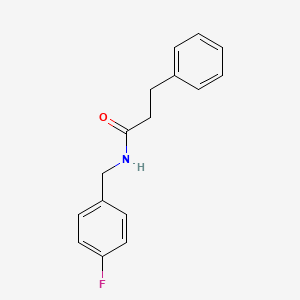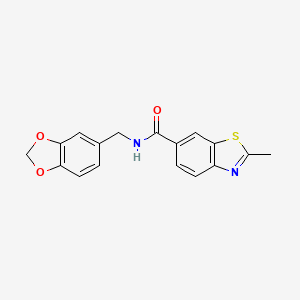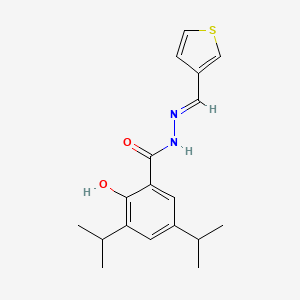
N-(4-fluorobenzyl)-3-phenylpropanamide
説明
N-(4-fluorobenzyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C16H16FNO and its molecular weight is 257.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.121592296 g/mol and the complexity rating of the compound is 268. The solubility of this chemical has been described as 34.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Drug Discovery and Development
Studies have utilized N-(4-fluorobenzyl)-3-phenylpropanamide in the context of drug discovery, particularly for its potential in treating human immunodeficiency virus (HIV). The compound has been part of research investigating metabolism and disposition of potent HIV integrase inhibitors, using techniques like 19F-nuclear magnetic resonance (NMR) spectroscopy (Monteagudo et al., 2007).
2. Antimicrobial Activity
Research has been conducted on derivatives of this compound, examining their antimicrobial activities. For instance, a study synthesized N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives and evaluated their antimicrobial activities, finding significant effects against certain bacterial and fungal strains (Ahsan et al., 2016).
3. Radiopharmaceuticals and Neuroimaging
This compound has also been investigated in the synthesis of radiopharmaceuticals. For example, research on the synthesis of o- and p-[18F]fluorobenzyl bromides has explored their application in the preparation of labeled neuroleptics, contributing to the field of neuroimaging (Hatano et al., 1991).
4. Cancer Research
There has been interest in utilizing this compound derivatives in cancer research. Studies have explored the synthesis of novel compounds with this structure and their cytotoxic activities against various cancer cell lines, providing insights into potential therapeutic applications (Vallri et al., 2020).
5. Molecular Pharmacology
Research has also focused on the molecular pharmacology aspects of derivatives of this compound, such as their binding affinities and receptor interactions. This is evident in studies evaluating synthetic cannabinoids and their activities as CB1/CB2 receptor agonists (Doi et al., 2017).
作用機序
Target of Action
The primary target of N-(4-fluorobenzyl)-3-phenylpropanamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of beta-amyloid peptide. By interacting with Beta-secretase 1, the compound could potentially disrupt the normal production and accumulation of beta-amyloid peptide, which is a key factor in the pathogenesis of Alzheimer’s disease .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its potential ability to modulate the activity of Beta-secretase 1 and influence the production of beta-amyloid peptide . This could potentially lead to a decrease in the accumulation of beta-amyloid plaques in the brain, a hallmark of Alzheimer’s disease.
生化学分析
Biochemical Properties
The biochemical properties of N-(4-fluorobenzyl)-3-phenylpropanamide are yet to be fully explored. Based on its structural similarity to other compounds, it can be hypothesized that it may interact with certain enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the fluorobenzyl and phenylpropanamide groups present in the molecule .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c17-15-9-6-14(7-10-15)12-18-16(19)11-8-13-4-2-1-3-5-13/h1-7,9-10H,8,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUBLSOQJYDQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327129 | |
| Record name | N-[(4-fluorophenyl)methyl]-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201787 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
392740-97-5 | |
| Record name | N-[(4-fluorophenyl)methyl]-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)

![N-[(2-chlorophenyl)carbamoyl]naphthalene-2-carboxamide](/img/structure/B5882818.png)
![2-chloro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B5882823.png)
![7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B5882826.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B5882831.png)
![4-ethyl-7-[(4-fluorophenyl)methoxy]-8-methyl-2H-chromen-2-one](/img/structure/B5882839.png)
![4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B5882843.png)


![2-{[(E)-(5-chloro-2-ethoxyphenyl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5882860.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5882874.png)
![4-chloro-3-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B5882879.png)
